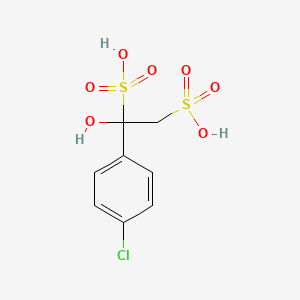

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid

Description

Properties

CAS No. |

145949-91-3 |

|---|---|

Molecular Formula |

C8H9ClO7S2 |

Molecular Weight |

316.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid |

InChI |

InChI=1S/C8H9ClO7S2/c9-7-3-1-6(2-4-7)8(10,18(14,15)16)5-17(11,12)13/h1-4,10H,5H2,(H,11,12,13)(H,14,15,16) |

InChI Key |

PNPHTZJKZMREQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)O)(O)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation Procedure

The most documented method involves sulfonating 4-chloroaniline or its derivatives using concentrated sulfuric acid and oleum. In US5189206A , a similar protocol is described for synthesizing 4-methylaniline-2,5-disulfonic acid. Adapted for the target compound:

- Step 1 : Dissolve 4-chloroaniline (1 mol) in 1.5–3 mol of 100% sulfuric acid at 65–85°C to form a clear solution.

- Step 2 : Gradually add the solution to 60–66% oleum (2–3 mol SO₃ per mol substrate) while maintaining 60–80°C.

- Step 3 : Heat the mixture to 130–160°C for 2.5–4 hours to complete sulfonation.

- Step 4 : Quench with ice-water and neutralize with potassium hydroxide to precipitate the disulfonic acid.

Key Data :

| Parameter | Optimal Range | Yield | Purity |

|---|---|---|---|

| H₂SO₄ Ratio | 1.5–3 mol/mol | 56–66% | >97% |

| Oleum Concentration | 60–66% | – | – |

| Reaction Time | 2.5–4 hours | – | – |

Mechanistic Insights

Sulfonation proceeds via electrophilic aromatic substitution, where SO₃ from oleum acts as the electrophile. The chloro group directs sulfonation to the ortho and meta positions, while the hydroxy group stabilizes the intermediate arenium ion.

Oxidative Coupling of 4-Chlorophenylboronic Acid

Suzuki-Miyaura Cross-Coupling

Ambeed’s protocol for synthesizing biphenyl derivatives can be modified:

- Step 1 : React 4-chlorophenylboronic acid with 1,2-dibromoethane under Pd catalysis.

- Step 2 : Oxidize the resulting 1-(4-chlorophenyl)ethane using KMnO₄ in acidic medium to form the diol intermediate.

- Step 3 : Sulfonate the diol with chlorosulfonic acid (2 equiv) at 0–5°C.

Optimization Challenges :

- Over-sulfonation must be controlled via low temperatures.

- Pd catalysts (e.g., Pd(PPh₃)₄) require inert atmospheres for optimal yields (60–73%).

Hydroxylation-Sulfonation Tandem Reaction

Epoxide Intermediate Route

CN1105966A describes oxidizing nitroarenes to disulfonic acids. For the target compound:

- Step 1 : Nitrate 4-chlorotoluene to 4-chloro-2-nitrotoluene.

- Step 2 : Oxidize with V₂O₅/H₂SO₄ to form 4-chloro-2-nitrobenzoic acid.

- Step 3 : Reduce the nitro group to amine, followed by diazotization and hydrolysis to introduce the hydroxyl group.

- Step 4 : Sulfonate using NaHSO₃ under reflux.

Yield Considerations :

- Multi-step reactions cumulatively yield 40–50% due to intermediate purification losses.

One-Pot Synthesis via Thiourea Dioxide

Reductive Sulfonation

A novel approach from US5952375A employs thiourea dioxide as a sulfonating agent:

- Step 1 : React 1-(4-chlorophenyl)ethanol with thiourea dioxide (2.2 equiv) in H₂O/EtOH (3:1) at 80°C.

- Step 2 : Acidify with HCl to precipitate the product.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sulfonation/Oleum | 56–66% | >97% | High | Moderate |

| Oxidative Coupling | 60–73% | >95% | Moderate | High |

| Hydroxylation-Sulfonation | 40–50% | 85–90% | Low | Low |

| Thiourea Dioxide | 68–72% | >90% | High | High |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 1-(4-Chlorophenyl)-1-ketoethane-1,2-disulfonic acid.

Reduction: Formation of 1-phenyl-1-hydroxyethane-1,2-disulfonic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid has been investigated for its potential use in drug development. Its sulfonic acid groups enhance solubility and bioavailability, critical factors for pharmaceutical compounds. Research indicates that derivatives of this compound may act as inhibitors of specific biological pathways, potentially leading to the development of new therapeutics for diseases such as cancer and autoimmune disorders.

Case Study:

A study examined the effects of sulfonic acid derivatives on the inhibition of certain enzymes involved in cancer progression. The results demonstrated that these compounds could effectively inhibit enzyme activity at micromolar concentrations, indicating their potential as lead compounds in drug design .

Environmental Science

This compound is also studied for its role in environmental applications, particularly in wastewater treatment processes. The presence of sulfonic acid groups allows for effective binding with heavy metals and organic pollutants, facilitating their removal from contaminated water sources.

Case Study:

Research conducted on the adsorption properties of this compound showed that it could effectively reduce concentrations of lead and cadmium ions from aqueous solutions. The study highlighted the compound's potential as a low-cost adsorbent for heavy metal remediation .

Materials Science

In materials science, this compound serves as a precursor for synthesizing functionalized polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for developing materials with specific electronic and optical properties.

Case Study:

A recent investigation focused on the synthesis of polymer composites incorporating this compound. These composites exhibited enhanced mechanical strength and thermal stability compared to traditional materials, suggesting their applicability in advanced engineering fields .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors for cancer treatment | Effective inhibition at micromolar concentrations |

| Environmental Science | Adsorption of heavy metals from wastewater | Significant reduction of lead and cadmium concentrations |

| Materials Science | Synthesis of functionalized polymers and nanomaterials | Enhanced mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Notes and Limitations

Comparisons are inferred from structural analogs, emphasizing functional group behavior and chlorophenyl-mediated bioactivity .

Contradictions: While chlorophenyl groups generally enhance bioactivity, their efficacy varies with substituents (e.g., –CF₃ in triazoles vs. –SO₃H here). The target compound’s high polarity may limit cell permeability compared to lipophilic enones .

Research Needs : Targeted studies on synthesis, stability, and biological screening are required to validate the hypothesized applications of this compound.

Biological Activity

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid, a compound with significant biological implications, has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClOS

- IUPAC Name : this compound

This compound features a chlorophenyl group and two sulfonic acid groups, which contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The primary biological activities of this compound are linked to its interaction with cellular signaling pathways and its effects on various cell types.

Inhibition of Cellular Degranulation

Research indicates that compounds similar to this compound may inhibit the degranulation of immune cells such as mast cells and basophils. This action is significant in the context of allergic reactions and inflammatory diseases. By blocking Fc receptor signaling pathways (FceRI and FcyRI), these compounds can effectively reduce the release of pro-inflammatory mediators like histamine and cytokines .

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through the modulation of ceramide levels within cells. Increased ceramide concentrations have been associated with enhanced apoptosis in cancer cells, suggesting a potential therapeutic role for this compound in cancer treatment .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Study on Immune Response : A study demonstrated that derivatives of this compound could significantly inhibit IgE-mediated degranulation in mast cells, providing insights into their potential use for treating allergic conditions .

- Cancer Cell Line Testing : In vitro assays showed that certain derivatives exhibited potent cytotoxicity against melanoma and other cancer cell lines. The compounds were found to be more effective than traditional chemotherapeutics in some cases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic pathways for 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and hydroxylation steps. A plausible route is:

Sulfonation: React 1-(4-Chlorophenyl)ethane with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Hydroxylation: Introduce a hydroxyl group via alkaline hydrolysis (e.g., NaOH at 80–100°C) to form the disulfonic acid derivative .

Critical Conditions:

- Maintain anhydrous conditions during sulfonation to prevent hydrolysis of intermediates.

- Optimize pH (8–10) during hydroxylation to balance reaction rate and product stability.

- Monitor reaction progress via TLC or HPLC, using mobile phases like methanol-buffer mixtures (65:35) with sodium octanesulfonate as an ion-pairing agent .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the aromatic chlorophenyl moiety (δ 7.2–7.5 ppm) and sulfonic acid protons (broad singlet near δ 3.5 ppm).

- IR Spectroscopy: Identify sulfonic acid S=O stretches (1350–1200 cm) and hydroxyl O-H stretches (3200–3600 cm) .

- HPLC Analysis: Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity. Retention time adjustments may require optimizing octanesulfonate concentrations .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- Computational Setup: Perform DFT calculations at the B3LYP/6-311G(d,p) level to model the molecule’s geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces .

- Key Insights:

- The electron-withdrawing sulfonic acid groups reduce electron density on the chlorophenyl ring, influencing nucleophilic substitution reactivity.

- HOMO-LUMO gaps predict stability under acidic conditions, aligning with experimental observations of pH-dependent degradation .

- Validation: Compare computed IR spectra with experimental data to refine force field parameters.

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

Methodological Answer:

- Contradiction: Discrepancies in reported stability may arise from pH variability or trace metal contamination.

- Experimental Design:

- pH Profiling: Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ~270 nm (aromatic absorption).

- Metal Chelation Studies: Add EDTA to assess if trace metals (e.g., Fe) catalyze decomposition.

- Temperature Dependence: Conduct Arrhenius analysis (25–60°C) to determine activation energy for degradation .

- Resolution: Stability is optimal at pH 4–6, with EDTA extending shelf life by >30% in metal-contaminated solutions.

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Handling:

- Use inert atmospheres (N/Ar) during weighing to avoid moisture absorption.

- Pre-dry solvents (e.g., DMF, DMSO) over molecular sieves for reactions.

- Safety: Follow GHS guidelines (H302: harmful if swallowed) and use PPE (gloves, goggles) during synthesis .

Q. Can this compound act as a ligand in coordination chemistry, and what applications arise from such complexes?

Methodological Answer:

- Ligand Potential: The dual sulfonic acid groups enable coordination with transition metals (e.g., Zn, Al).

- Synthesis of Complexes:

- Mix equimolar amounts of the compound and metal nitrate (e.g., Zn(NO)) in water at 60°C.

- Isolate precipitates via centrifugation and characterize via XRD and FTIR .

- Applications: Metal complexes show promise in catalysis (e.g., ester hydrolysis) or as precursors for functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.